N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrroloquinoline moiety with a chromene carboxamide group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Chromene Moiety: The chromene ring can be synthesized separately and then coupled with the pyrroloquinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Coupling to Form the Carboxamide: The final step involves the formation of the carboxamide linkage, which can be achieved through an amide coupling reaction using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to a larger scale.
Chemical Reactions Analysis
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Pyrroloquinoline Derivatives: These compounds share the pyrroloquinoline core and may exhibit similar biological activities.
Chromene Carboxamide Derivatives: These compounds contain the chromene carboxamide moiety and may have comparable chemical properties.
Other Heterocyclic Compounds: Compounds with similar heterocyclic structures may also be relevant for comparison.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H17N3O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-7-14-11-16-8-9-25(20(16)23-18(14)10-13)24-21(26)17-12-15-4-2-3-5-19(15)28-22(17)27/h2-7,10-12H,8-9H2,1H3,(H,24,26) |
InChI Key |
HZJZZHOACQOWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC5=CC=CC=C5OC4=O)C=C2C=C1 |
Origin of Product |
United States |
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